

(S)-Baxdrostat: A Comparative Analysis of its Cross-reactivity with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S)-Baxdrostat	
Cat. No.:	B12409782	Get Quote

(S)-Baxdrostat (CIN-107) is a novel, potent, and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Its remarkable selectivity is a cornerstone of its therapeutic potential, minimizing off-target effects, particularly the inhibition of cortisol synthesis which is mediated by the closely related enzyme, 11β-hydroxylase (CYP11B1). This guide provides a comparative overview of the cross-reactivity of (S)-Baxdrostat with other cytochrome P450 (CYP) enzymes, supported by available experimental data and methodologies.

Quantitative Comparison of Inhibitory Potency

The selectivity of **(S)-Baxdrostat** has been primarily characterized by its potent inhibition of CYP11B2 and significantly weaker interaction with CYP11B1. Preclinical in vitro studies have demonstrated a selectivity of over 100-fold for CYP11B2 compared to CYP11B1.[1] While comprehensive quantitative data for a broad panel of drug-metabolizing CYP enzymes is limited in publicly available literature, existing data underscores its targeted mechanism of action.



Enzyme	Alternative Name	IC50 / Ki	Fold Selectivity vs. CYP11B2	Reference
CYP11B2	Aldosterone Synthase	Ki: 13 nmol/L	1x	[2]
CYP11B1	11β-hydroxylase	>100-fold higher than CYP11B2	>100x	[1][3][4]
Other CYPs	(e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4)	No evidence of interaction in in vitro assays	Not Applicable	[4]

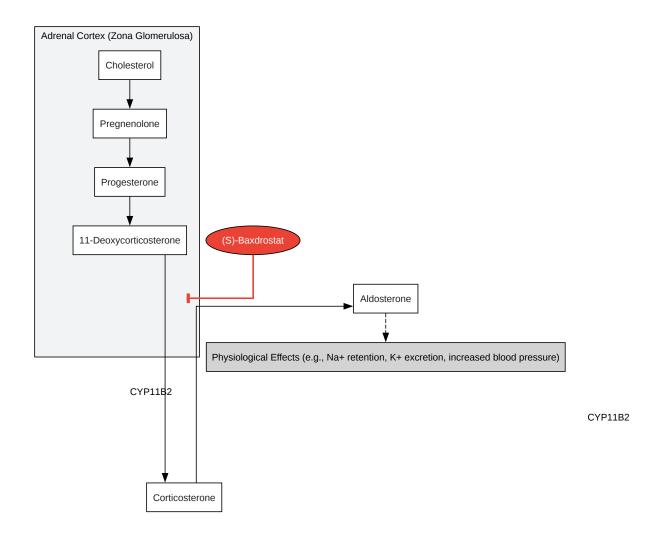
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.

In addition to its high selectivity against CYP11B1, in vitro assays have shown no evidence of significant interactions between Baxdrostat and other major cytochrome P450 enzymes responsible for the metabolism of most drugs.[4] This suggests a low potential for **(S)**-Baxdrostat to cause drug-drug interactions mediated by the inhibition of these key metabolic pathways.

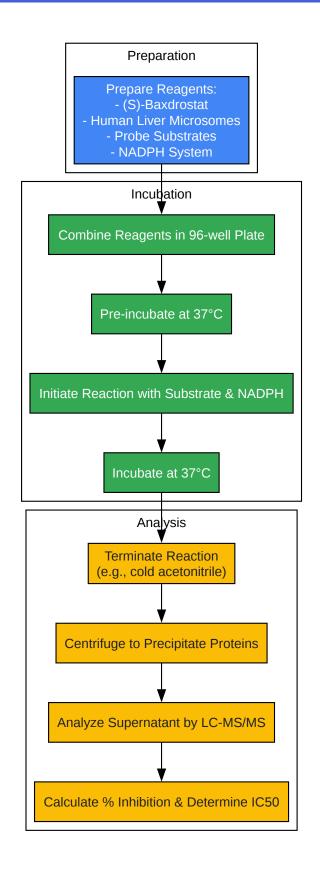
Signaling Pathway of Aldosterone Synthesis Inhibition

The primary mechanism of action of **(S)-Baxdrostat** is the competitive inhibition of CYP11B2, which catalyzes the final steps of aldosterone synthesis in the adrenal cortex. By blocking this enzyme, Baxdrostat effectively reduces aldosterone levels, a key factor in the pathophysiology of hypertension and other cardiovascular diseases.









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- To cite this document: BenchChem. [(S)-Baxdrostat: A Comparative Analysis of its Cross-reactivity with Cytochrome P450 Enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409782#cross-reactivity-of-s-baxdrostat-with-other-cytochrome-p450-enzymes]

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